Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate
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Overview
Description
Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory mediators, resulting in anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate is unique due to its specific combination of a chlorophenyl group and an ethyl ester group attached to the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
918658-86-3 |
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Molecular Formula |
C13H12ClNO2S |
Molecular Weight |
281.76 g/mol |
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-12(16)7-11-8-15-13(18-11)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 |
InChI Key |
MZTOXPUUUMIAKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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